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Compound of Interest

Compound Name: Sodium monoxide

Cat. No.: B227187

This guide provides a detailed comparison of the structural, mechanical, electronic, and
thermodynamic properties of sodium oxide (Naz0) as determined by experimental
measurements and computational modeling. The objective is to offer researchers, scientists,
and professionals in drug development a clear and objective overview, supported by cited data
and methodologies.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for key properties of Naz0, highlighting
the values obtained from both experimental and computational approaches.

Table 1: Structural Properties of Cubic Na20

Computational

Property Experimental Value e Method/Functional
Crystal Structure Cubic, Fm-3m[1] Cubic, Fm-3m[1][2][3]

Lattice Parameter (a)  5.55 A[1] 5.42 A[1] DFT-LDA[1]

5.62 A[1] DFT-GGA[1]

Na-O Bond Length - 2.38 A[2][3] DFT

Density - 2.49 g/cm3[2] DFT
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Table 2: Mechanical Properties of Cubic Na2O

Note: Experimental results for the elastic constants of cubic Na2O are not readily available in

the reviewed literature.[1]

Property

Computational Value

Method/Functional

Elastic Constants

C11 (GPa) 90.9 DFT-LDA[1]
804 DFT-GGA[1]

C12 (GPa) 46.5 DFT-LDA[1]
41.5 DFT-GGA[1]

Casa (GPa) 30.6 DFT-LDA[1]
27.8 DFT-GGA[1]

Elastic Moduli

Bulk Modulus (B) (GPa) 61.3 DFT-LDA[1]
54.5 DFT-GGA[1]

Shear Modulus (G) (GPa) 26.9 DFT-LDA[1]
23.8 DFT-GGA[1]

Young's Modulus (Y) (GPa) 70.3 DFT-LDA[1]
62.3 DFT-GGA[1]

Poisson's Ratio (v) 0.307 DFT-LDA[1]
0.308 DFT-GGA[1]

Hardness (GPa) 7.80 DFT-LDA[1]
7.69 DFT-GGA[1]

Table 3: Electronic and Thermodynamic Properties of Na2O
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. Computational )
Property Experimental Value - Method/Functional
alue

Band Gap (eV) - 1.87 eV[2] DFT

Predicted Formation
-1.426 eV/atom[2] DFT
Energy (eV/atom)

Methodologies

A clear understanding of the methodologies employed is crucial for interpreting the data

presented.

Crystal Structure and Lattice Parameter Determination: The experimental lattice parameter
of Na20O was determined using powder diffraction experiments.[1] In other studies, high-
pressure behavior has been investigated using synchrotron angle-dispersive powder X-ray
diffraction.[1] These techniques involve directing X-rays at a powdered sample and analyzing
the resulting diffraction pattern to determine the crystal structure and lattice dimensions.

Thermodynamic Property Measurement: Thermodynamic properties of sodium oxide
compounds have been determined experimentally using techniques such as EMF
(electromotive force) measurements with solid electrolyte cells.[4]

First-Principles Calculations: The computational data presented for structural and
mechanical properties were primarily derived from first-principles calculations based on
Density Functional Theory (DFT).[1]

Software Package: The Vienna Ab-initio Simulation Package (VASP) is a commonly used
software for these types of calculations.[1]

Exchange-Correlation Functionals: The calculations utilized both the Local Density
Approximation (LDA) and the Generalized Gradient Approximation (GGA) in the Perdew-
Wang 91 (PW91) functional form to handle the exchange-correlation terms.[1] It is a known
issue that standard DFT functionals often underestimate band gaps.[5][6][7]

Pseudopotentials and K-Point Sampling: The projector augmented wave (PAW) method was
used for the pseudo-potentials, and a 4x4x4 Monkhorst-Pack scheme was employed for k-

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://next-gen.materialsproject.org/materials/mp-2352
https://next-gen.materialsproject.org/materials/mp-2352
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://www.osti.gov/biblio/7145613
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://mattermodeling.stackexchange.com/questions/2405/when-do-i-use-the-lattice-parameters-obtained-computationally-vs-experimentally
https://www.researchgate.net/post/Difference_in_calculated_bandgap_using_Dft_and_experimental_studies
https://www.researchgate.net/figure/Comparison-of-the-computationally-predicted-band-gaps-from-DFT-and-DFT-U-and-the_fig2_349903105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

point sampling integrations.[1]

Workflow and Data Relationship Visualization

The following diagram illustrates the workflow for comparing experimental and computational
data in materials science.

Experimental Approach Computational Approach

Material Synthesis Model Construction
(e.g., Solid-State Reaction) (Crystal Structure)

Characterization First-Principles Calculation
(e.g., XRD, SEM) (DFT: VASP)

Experimental Data
(Lattice Parameter, etc.)

Refine Model

Comparative Analysis

Model Validation &
Refinement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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